5-Methylnonanoic acid

Flavour chemistry Meat science Sensory analysis

This compound is a character-impact flavor ingredient (FEMA 3574, JECFA ADI acceptable) for lamb, mutton, and dairy applications. Unlike straight-chain analogs, its 5-methyl branch enables enantioselective olfactory and antimicrobial activity. Procure with confidence: it is GRAS-listed for food use and serves as a chiral reference standard for analytical method development.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
Cat. No. B8223514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylnonanoic acid
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCC(C)CCCC(=O)O
InChIInChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
InChIKeyHEJCHODYKPKXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylnonanoic Acid (4-Methylnonanoic Acid): Medium‑Chain Branched Fatty Acid Properties and Procurement Context


5‑Methylnonanoic acid (syn. 4‑methylnonanoic acid, CAS 116530‑39‑3 / 45019‑28‑1) is a C10 branched‑chain fatty acid belonging to the medium‑chain fatty acid class [REFS‑1]. It is a saturated, methyl‑branched carboxylic acid with a calculated logP of 3.43–3.64 and a predicted pKa of 5.26 [REFS‑1]. The compound is naturally present in ruminant adipose tissue and dairy products, where it contributes to species‑specific aroma profiles [REFS‑2]. Its industrial relevance stems from its dual role as a character‑impact flavour compound in food applications and as a methyl‑branched analogue in structure‑activity studies of antimicrobial fatty acids [REFS‑2][REFS‑3].

Why 5‑Methylnonanoic Acid Cannot Be Substituted by Unbranched or Differently Branched Nonanoic Acids


Methyl‑branched nonanoic acids are not interchangeable because the position of the methyl branch dictates both the compound's biological activity spectrum and its sensory impact profile [REFS‑1]. Straight‑chain nonanoic acid lacks the chiral centre and branched architecture required for enantioselective interactions with olfactory receptors and microbial membranes [REFS‑2]. Even among the seven methyl‑branched isomers (2‑MNA through 8‑MNA), antimicrobial activity against specific indicator strains is not uniform; some isomers exhibit selectivity that others do not [REFS‑1]. Consequently, substituting 5‑methylnonanoic acid with a cheaper straight‑chain analogue or an alternative branched isomer will alter or eliminate the target functional effect, whether in a flavour formulation or an antimicrobial assay.

Quantitative Differentiation of 5‑Methylnonanoic Acid Against Its Closest Structural Analogs


Odour Threshold Exceedance in Lamb Adipose Tissue: 4‑Methylnonanoic Acid vs. 4‑Methyloctanoic Acid

In a comparative analysis of free fatty acids in lamb adipose tissue, 4‑methyloctanoic acid (4‑Me‑8:0) was present at or above its odour threshold value in both rams and wethers, whereas 4‑methylnonanoic acid (4‑Me‑9:0) remained below its odour threshold in all samples [REFS‑1]. This demonstrates that even a one‑carbon difference in chain length profoundly alters the compound's contribution to perceived aroma.

Flavour chemistry Meat science Sensory analysis

Antimicrobial Selectivity Profile Among Methyl‑Branched Nonanoic Acid Isomers

A head‑to‑head disk diffusion and microdilution study of seven methyl‑branched nonanoic acid isomers (2‑MNA through 8‑MNA) revealed that 5‑MNA, together with 2‑MNA, exhibited remarkable inhibitory effects against the yeast Candida utilis and the Gram‑positive bacterium Sarcina lutea, whereas isomers 4‑MNA, 7‑MNA, and 8‑MNA were uniquely active against Streptomyces species [REFS‑1]. This divergent activity profile confirms that the methyl branch position is a critical determinant of antimicrobial spectrum.

Antimicrobial agents Structure‑activity relationship Food preservation

Chiral Identity: (R)‑Enantiopurity in Ovine and Caprine Tissues

Gas chromatographic enantioseparation on chiral stationary phases demonstrated that 4‑methylnonanoic acid (4‑Me‑9:0), when present in goat and sheep samples, occurs exclusively as the (R)‑enantiomer [REFS‑1]. This enantiopurity matches that of 4‑methyloctanoic acid and 4‑ethyloctanoic acid but contrasts with the behaviour of 4‑methylhexanoic acid, which exhibits different chiral recognition on the same columns [REFS‑1].

Chiral analysis Flavour authenticity Enantioselective synthesis

Recommended Use Levels in Food Applications: Quantitative Guidance for Flavour Formulators

4‑Methylnonanoic acid (FEMA 3574) is approved for use as a flavouring agent with an acceptable daily intake (ADI) designated as “acceptable” by JECFA, indicating no safety concern at current intake levels [REFS‑1]. Industry practice recommends use levels of 10 ppm in bakery and snack foods, 5 ppm in meat and dairy products, and 2.5 ppm in soups and gravies, with a normal maximum of 10 ppm in finished consumer products [REFS‑2].

Flavour technology Food formulation Regulatory compliance

High‑Value Application Scenarios for 5‑Methylnonanoic Acid Based on Verified Differentiation


Authentic Lamb and Mutton Flavour Reconstruction

4‑Methylnonanoic acid is a character‑impact compound in cooked mutton and Pecorino Romano cheese, contributing a fatty, meaty note that complements the more potent “goaty” aroma of 4‑methyloctanoic acid [REFS‑1]. Because 4‑methylnonanoic acid remains below its odour threshold in natural lamb adipose tissue [REFS‑2], it can be used at precisely controlled levels (2.5–10 ppm) to add depth and authenticity to lamb‑flavoured snacks, gravies, and dairy products without imparting an overpowering animalic character [REFS‑3].

Structure‑Activity Studies of Branched‑Chain Fatty Acid Antimicrobials

The divergent antimicrobial activity profile of 5‑MNA—notably its efficacy against Candida utilis and Sarcina lutea, coupled with its lack of activity against Streptomyces [REFS‑4]—makes it a valuable probe molecule for investigating the structural determinants of fatty acid antimicrobial action. Researchers screening medium‑chain fatty acid libraries can use 5‑MNA as a comparator to delineate how methyl‑branch position modulates membrane disruption and species‑specific susceptibility.

Enantioselective Synthesis of Nature‑Identical Flavour Standards

Given that 4‑methylnonanoic acid occurs exclusively as the (R)‑enantiomer in goat and sheep matrices [REFS‑5], analytical laboratories and flavour houses require enantiopure or enantioenriched standards for accurate quantitation and authenticity verification. The compound's distinct chiral recognition behaviour on ionic liquid GC phases [REFS‑5] further supports its use as a chiral reference in method development for branched‑chain fatty acid analysis.

Regulatory‑Compliant Food Flavour Formulation

With an established JECFA ADI of “acceptable” and a FEMA GRAS designation (FEMA 3574) [REFS‑6], 4‑methylnonanoic acid can be confidently incorporated into commercial flavour formulations for bakery, meat, dairy, and soup products. The published use‑level ranges (2.5–10 ppm) [REFS‑3] provide formulators with immediate, actionable guidance for achieving consistent sensory performance while maintaining regulatory compliance.

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